(S,S)-Isavuconazole, commonly known as isavuconazole, is a second-generation triazole antifungal agent primarily used for the treatment of invasive fungal infections such as invasive aspergillosis and mucormycosis. It is marketed under the brand name Cresemba and is available in both oral and intravenous formulations. Isavuconazole acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting its antifungal effects. The compound was approved by the U.S. Food and Drug Administration in March 2015 and by the European Medicines Agency shortly thereafter .
Isavuconazole belongs to the triazole class of antifungal agents, which are characterized by their five-membered aromatic ring containing three nitrogen atoms. This class includes other well-known antifungals such as fluconazole and voriconazole. The compound is synthesized as a prodrug, isavuconazonium sulfate, which is hydrolyzed in the body to release isavuconazole, enhancing its bioavailability .
The synthesis of (S,S)-isavuconazole involves several key steps:
The molecular formula of (S,S)-isavuconazole is C22H17F2N5OS, with a molar mass of approximately 437.47 g/mol. Its structure features:
The compound exhibits a melting point of 122 °C and has low solubility in water (approximately 14.2 ± 0.5 × 10^-6 mol/L at pH 7.4) which necessitates its formulation as a prodrug for effective administration .
(S,S)-Isavuconazole primarily participates in biochemical reactions that inhibit fungal growth:
The mechanism of action for (S,S)-isavuconazole involves:
These properties are critical for understanding its pharmacokinetics and therapeutic applications.
(S,S)-Isavuconazole has significant clinical applications:
Due to its favorable pharmacokinetic profile and lower nephrotoxicity compared to other agents requiring cyclodextrin for solubilization, it represents an important advancement in antifungal therapy .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: